molecular formula C10H14N2O2 B13011244 5-Methyl-6-(propylamino)nicotinic acid

5-Methyl-6-(propylamino)nicotinic acid

Cat. No.: B13011244
M. Wt: 194.23 g/mol
InChI Key: XCSJQOGTHBGDAH-UHFFFAOYSA-N
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Description

5-Methyl-6-(propylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(propylamino)nicotinic acid typically involves the modification of nicotinic acid derivatives. One common method is the alkylation of nicotinic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but produces nitrous oxide as a by-product, which poses environmental challenges . Efforts are being made to develop greener methods for the industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(propylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as nitric acid.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions often involve the replacement of functional groups with other groups, facilitated by reagents like halides.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-Methyl-6-(propylamino)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(propylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to act through nicotinic acid receptors, influencing various metabolic processes. The compound can modulate the activity of enzymes involved in redox reactions and affect the levels of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(propylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylamino group differentiates it from other nicotinic acid derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-methyl-6-(propylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-4-11-9-7(2)5-8(6-12-9)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

XCSJQOGTHBGDAH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1C)C(=O)O

Origin of Product

United States

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